2-(3-Chlorophenyl)ethanol can be synthesized through various methods. One common approach involves the Grignard reaction between 3-chlorophenylmagnesium bromide and acetaldehyde. This reaction yields the desired product with good yield. Source: Journal of Organic Chemistry:
Research suggests that 2-(3-Chlorophenyl)ethanol might have potential applications in various scientific fields, but more studies are needed for conclusive results. Here are some areas of exploration:
2-(3-Chlorophenyl)ethanol, also known as 3-Chlorophenethyl alcohol, is an organic compound with the molecular formula and a molecular weight of 156.61 g/mol. It is characterized by a chlorinated phenyl group attached to an ethanol moiety, making it a member of the alcohol family. The compound appears as a colorless to light yellow clear liquid and has a boiling point of approximately 79 °C at 0.3 mmHg . Its structure includes one hydroxyl group (-OH), contributing to its classification as an alcohol, and it exhibits both hydrophilic and lipophilic properties, allowing for significant biological interactions.
The biological activity of 2-(3-Chlorophenyl)ethanol has been explored in various studies. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, its structural characteristics suggest potential applications in medicinal chemistry, particularly in developing compounds that target adrenergic receptors .
Several methods exist for synthesizing 2-(3-Chlorophenyl)ethanol:
The applications of 2-(3-Chlorophenyl)ethanol span various fields:
Interaction studies involving 2-(3-Chlorophenyl)ethanol have revealed its potential effects on drug metabolism. Its role as a CYP1A2 inhibitor indicates that it may affect the metabolism of other drugs processed by this enzyme, leading to altered therapeutic effects or increased toxicity when co-administered . Furthermore, research into its interactions with biological membranes suggests that it has good skin permeation properties, which could be advantageous for topical formulations .
Several compounds share structural similarities with 2-(3-Chlorophenyl)ethanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-(2,5-Dichlorophenyl)ethan-1-ol | C8H8Cl2O | 0.89 | Contains two chlorine atoms on the phenyl ring. |
| 3-Chloro-1-phenylethanol | C8H9ClO | 0.94 | Lacks an additional carbon compared to 2-(3-Chlorophenyl)ethanol. |
| (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H9ClO | 0.94 | Enantiomerically pure form used specifically in pharmaceuticals. |
| 4-Chloro-1-(3-chlorophenyl)butan-1-ol | C10H12ClO | 0.89 | Longer carbon chain providing different physical properties. |
The uniqueness of 2-(3-Chlorophenyl)ethanol lies in its specific chlorination pattern and functional group positioning, which influence its biological activity and chemical reactivity compared to similar compounds.
Irritant